molecular formula C22H30N6O B2410247 (1s,3s)-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)金刚烷-1-甲酰胺 CAS No. 1021061-01-7

(1s,3s)-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)金刚烷-1-甲酰胺

货号 B2410247
CAS 编号: 1021061-01-7
分子量: 394.523
InChI 键: KYHKCQBEWJZVLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1-H-pyrazole-3-carboxamide . It is part of a series of derivatives that have been designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

科学研究应用

合成与表征

合成了一系列1-金刚烷甲酰胺,以探索它们作为选择性5-HT2受体拮抗剂的效力,证明了对这些受体的亲和力和选择性很高。这项研究强调了金刚烷衍生物在治疗由5-HT2受体介导的疾病中的潜在治疗应用(Fujio等人,2000)

药物化学应用

通过简便的方法合成金刚烷-1-甲酰胺衍生物,如阿达芬辛,显示了金刚烷在药物开发中的重要性。这些过程突出了金刚烷结构的适应性,用于创建具有潜在药物应用的化合物(Su等人,2011)

聚合物科学应用

金刚烷及其衍生物已被用于合成具有高热稳定性和特定物理性质的新型聚酰胺。这些聚合物表现出中等固有粘度、高拉伸强度和玻璃化转变温度,表明它们在高性能材料中具有潜在用途(Chern等人,1998)

抗癌和抗炎活性

已经合成新型吡唑并嘧啶衍生物并评估了它们的抗癌和抗5-脂氧合酶活性。这项研究提供了对吡唑并嘧啶生物活性的结构要求的见解,指出了金刚烷衍生物在癌症和炎症治疗中的治疗潜力(Rahmouni等人,2016)

抗菌应用

对金刚烷衍生物的研究,例如N-(2-金刚烷基)-N'-(5-芳基腙-6-甲基-4-氧代嘧啶-2-基)胍,证明了它们作为抗菌剂的潜力。这些化合物对各种细菌菌株表现出显着的抑菌作用,表明它们在开发新的抗菌治疗中的潜在用途(Kadi等人,2007)

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

未来方向

The future directions for this compound could involve further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . Further studies could also explore the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c29-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-3-6-28-20-18(13-26-28)19(24-14-25-20)27-4-1-2-5-27/h13-17H,1-12H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHKCQBEWJZVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。